5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime
Overview
Description
Synthesis Analysis
- Balachander and Manimekalai (2017) detailed the synthesis and characterization of benzaldehyde oximes using spectroscopic techniques, including FT-IR, GC-MS, and NMR, as well as theoretical geometry optimization and potential energy scan (PES) studies to predict conformations (Balachander & Manimekalai, 2017).
Molecular Structure Analysis
- The molecular structure of benzaldehyde oximes was also explored in Balachander and Manimekalai's study, where they derived selected geometrical parameters and molecular properties such as AIM, NBO, HOMO-LUMO, and MEP surfaces from optimized structures (Balachander & Manimekalai, 2017).
Chemical Reactions and Properties
- Chen and Sorensen (2018) accomplished direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, offering insights into chemical reactions involving similar compounds (Chen & Sorensen, 2018).
Physical Properties Analysis
- The physical properties of benzaldehyde oximes and their derivatives could be inferred from the spectroscopic data provided in Balachander and Manimekalai's study, which included IR, 1H, and 13C NMR data (Balachander & Manimekalai, 2017).
Chemical Properties Analysis
- The chemical properties, especially related to reactivity and stability, can be partially understood from the work of Chen and Sorensen, where they discuss the Pd-catalyzed ortho C-H methylation and fluorination reactions of benzaldehydes (Chen & Sorensen, 2018).
Scientific Research Applications
Catalysis and Organic Synthesis
Palladium-Catalyzed Reactions : The use of benzaldehydes, including derivatives like 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime, in palladium-catalyzed C-H hydroxylation reactions is significant. This process, which utilizes a transient directing group, highlights the compound's utility in selective organic transformations (Xiao-Yang Chen, Seyma Ozturk, & E. J. Sorensen, 2017).
Oxidation of Alcohols : Benzaldehydes, including fluorinated analogs, are important in the oxidation of alcohols. For example, the oxidation of benzyl alcohol to benzaldehyde demonstrates the functional group transformations achievable with these compounds (M. Bhattacharjee, M. Chaudhuri, & H. S. Dasgupta, 1984).
Photocatalytic Oxidation : The compound is also relevant in photocatalytic oxidation processes where benzyl alcohol derivatives are converted into aldehydes using molecular oxygen and titanium dioxide under light irradiation. This indicates its potential in green chemistry applications (S. Higashimoto et al., 2009).
Medicinal Chemistry and Biochemistry
Anticancer and Antiviral Effects : Studies have explored the synthesis of oximes from adenine nucleosides and their derivatives, including those similar to 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime. These compounds exhibit potent inhibitory effects on enzymes like S-adenosyl-L-homocysteine hydrolase, offering insights into their potential anticancer and antiviral applications (S. Wnuk et al., 1997).
Radiosynthesis and Biodistribution : The use of fluorinated aldehyde-containing prosthetic groups, such as those derived from benzaldehydes, in the radiosynthesis of peptides for positron emission tomography (PET) imaging showcases the compound's potential in diagnostic medicine (M. Glaser et al., 2008).
Material Science
Polymer Supported Catalysis : Benzaldehyde derivatives are used in synthesizing polymer-supported catalysts for organic substrate oxidation, demonstrating the compound's utility in material science and catalysis (M. Maurya, Umesh Kumar, & P. Manikandan, 2006).
Microporous Polyaminals : The synthesis of fluorinated microporous polyaminals using benzaldehyde derivatives illustrates the compound's relevance in developing materials for gas adsorption, particularly for carbon dioxide capture (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[[5-chloro-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-4-5-14(11(7-12)8-17-18)19-9-10-2-1-3-13(16)6-10/h1-8,18H,9H2/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDICTHBQNQUAP-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[5-chloro-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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